Monopotassium aspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

One of the non-essential amino acids commonly occurring in the L-form. It is found in animals and plants, especially in sugar cane and sugar beets. It may be a neurotransmitter.

Mecanismo De Acción

Target of Action

Monopotassium aspartate is primarily used as a potassium supplement . Its primary targets are cells that require potassium for proper function. Potassium is an essential mineral that plays a vital role in cell function, including maintaining fluid balance, nerve signal transmission, and muscle contraction .

Mode of Action

As a potassium supplement, this compound increases the levels of potassium in the body. It does this by providing a source of potassium that can be absorbed by the body and utilized by cells. The aspartate component of the compound may enhance the absorption of potassium .

Biochemical Pathways

This compound is involved in the aspartate metabolic pathway. Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .

Pharmacokinetics

It is known that potassium is generally well absorbed in the body and is distributed throughout the body’s cells .

Result of Action

The primary result of this compound supplementation is an increase in the body’s potassium levels. This can help to prevent or treat hypokalemia (low potassium levels), which can cause symptoms such as muscle weakness, fatigue, and heart palpitations .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the absorption of potassium can be affected by the presence of other nutrients in the diet. Additionally, certain medical conditions, such as kidney disease, can affect the body’s ability to regulate potassium levels .

Análisis Bioquímico

Biochemical Properties

Monopotassium aspartate participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the aspartate metabolic pathway, which leads to the production of essential amino acids like lysine, threonine, methionine, and isoleucine . The nature of these interactions is complex and involves multiple steps of enzymatic reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used as a potassium supplement to treat conditions like hypokalemia or hyperammonemia .

Metabolic Pathways

This compound is involved in the aspartate metabolic pathway . This pathway involves various enzymes and cofactors. The effects of this compound on metabolic flux or metabolite levels are complex and require further exploration.

Actividad Biológica

Monopotassium aspartate (MPA) is a potassium salt of aspartic acid, an amino acid that plays a significant role in various metabolic processes. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection, muscle performance enhancement, and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound is characterized by its ability to dissociate into potassium ions and aspartate upon solvation. The aspartate ion participates in several biochemical pathways, including the urea cycle and neurotransmitter synthesis. The potassium ion is crucial for maintaining cellular homeostasis and facilitating nerve impulse transmission.

Key Mechanisms:

- Neuroprotective Effects : MPA has been shown to enhance ATP levels and Na+/K+-ATPase activity, which are critical for neuronal function and survival during injury.

- Muscle Performance : Research indicates that MPA may improve muscle performance by influencing energy metabolism, although results vary based on the type of physical activity.

Neuroprotective Effects

A study conducted on rats demonstrated that administration of potassium aspartate significantly improved neurological outcomes following traumatic brain injury (TBI). The treatment reduced cortical lesion volume and brain edema while increasing ATP levels and Na+/K+-ATPase activity (Table 1) .

| Treatment Group | ATP Levels (μmol/g prot) | Lactic Acid Levels (mmol/g prot) | Na+/K+-ATPase Activity (U/mg prot) |

|---|---|---|---|

| Sham | 8 | 0.47 | 9.76 |

| Vehicle | 15.01 ± 2.30 | 0.57 ± 0.01 | 6.24 ± 0.33 |

| Potassium Aspartate (62.5 mg/kg) | 25.87 ± 2.59 | 0.46 ± 0.02 | 8.25 ± 0.37 |

Statistical significance: P < 0.001 vs sham; P < 0.01 vs vehicle.

These findings suggest that MPA may offer protective benefits against neuronal damage during acute injuries, potentially making it a candidate for further clinical investigation in neurodegenerative diseases.

Muscle Performance Enhancement

In another study examining the effects of potassium and magnesium aspartate on muscle metabolism, it was reported that these compounds could improve performance by enhancing energy availability during submaximal workloads . However, subsequent investigations indicated that the expected improvements in force production were not consistently observed in short-term activities, suggesting a complex interaction between dosage, type of exercise, and individual response.

Case Studies

- Traumatic Brain Injury : In a controlled study involving rats subjected to controlled cortical impact (CCI), MPA treatment led to significant improvements in sensorimotor functions at both 24 and 72 hours post-injury . This case highlights the potential of MPA as a therapeutic agent in acute neurological conditions.

- Muscle Metabolism : A clinical trial involving human volunteers evaluated the effects of potassium and magnesium aspartate on muscle performance during electrical stimulation exercises. While initial reports suggested improvements in endurance and force production, later assessments revealed no significant changes in metabolic parameters post-administration . This discrepancy emphasizes the need for further research to clarify the conditions under which MPA may be beneficial.

Propiedades

Número CAS |

1115-63-5 |

|---|---|

Fórmula molecular |

C4H6KNO4 |

Peso molecular |

171.19 g/mol |

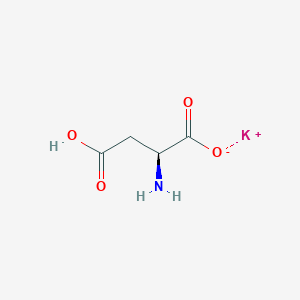

Nombre IUPAC |

potassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 |

Clave InChI |

TXXVQZSTAVIHFD-DKWTVANSSA-M |

SMILES |

C(C(C(=O)O)N)C(=O)[O-].[K+] |

SMILES isomérico |

C([C@@H](C(=O)[O-])N)C(=O)O.[K+] |

SMILES canónico |

C(C(C(=O)[O-])N)C(=O)O.[K+] |

Key on ui other cas no. |

14007-45-5 1115-63-5 |

Números CAS relacionados |

56-84-8 (Parent) |

Sinónimos |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does monopotassium aspartate impact plasma aspartate levels, and what are the potential consequences?

A1: Research suggests that administering this compound to rats significantly increases plasma aspartate levels, particularly through intraperitoneal injection []. This effect appears to be dose-dependent and varies with the age of the rats. Importantly, the study highlights a potential link between markedly elevated plasma aspartate levels and neuronal necrosis []. This finding underscores the importance of careful dosage considerations when investigating the effects of this compound.

Q2: Does the route of administration influence the effect of this compound on plasma aspartate levels?

A2: Yes, the route of administration plays a significant role in how this compound influences plasma aspartate levels. Research indicates that intraperitoneal injection leads to the most substantial increase in plasma aspartate levels compared to other administration methods []. This difference highlights the importance of considering administration routes when designing experiments and interpreting results related to this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.